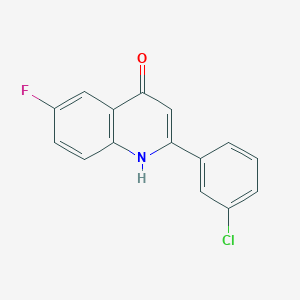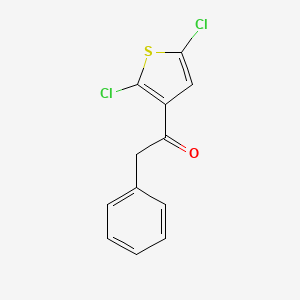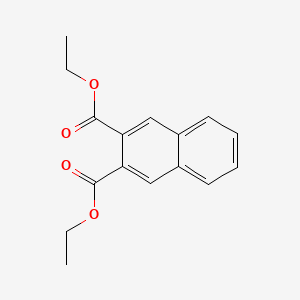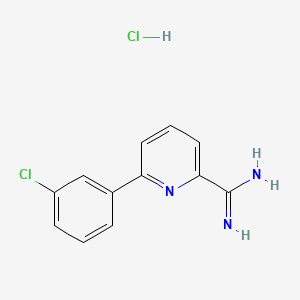
1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a 2-oxopropyl group at the first position and a trifluoromethyl group at the eighth position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under suitable conditions.
Addition of the 2-Oxopropyl Group: The 2-oxopropyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen functionalities.
Reduction: Reduced quinoline derivatives with hydrogenated functional groups.
Substitution: Quinoline derivatives with substituted nucleophiles.
Applications De Recherche Scientifique
1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Oxopropyl)quinolin-4(1H)-one: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
8-(Trifluoromethyl)quinolin-4(1H)-one: Lacks the 2-oxopropyl group, which may affect its reactivity and biological activity.
Quinolin-4(1H)-one: The parent compound without any substituents, serving as a reference for comparison.
Uniqueness
1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one is unique due to the presence of both the 2-oxopropyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H10F3NO2 |
|---|---|
Poids moléculaire |
269.22 g/mol |
Nom IUPAC |
1-(2-oxopropyl)-8-(trifluoromethyl)quinolin-4-one |
InChI |
InChI=1S/C13H10F3NO2/c1-8(18)7-17-6-5-11(19)9-3-2-4-10(12(9)17)13(14,15)16/h2-6H,7H2,1H3 |
Clé InChI |
FSCJWBBCSYATIT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CN1C=CC(=O)C2=C1C(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















